1-(Cyclopropylmethyl)-1h-indazol-6-amine
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Overview
Description
1-(Cyclopropylmethyl)-1h-indazol-6-amine is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound features a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring and an amine group at the 6th position of the indazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1h-indazol-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for indazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1h-indazol-6-amine can be compared with other similar compounds, such as:
Cyclopropylmethyl derivatives: These compounds share the cyclopropylmethyl group, which imparts unique chemical properties and reactivity.
Indazole derivatives: Compounds with the indazole ring structure exhibit similar aromaticity and potential for biological activity.
Similar compounds include cyclopropylmethylpiperazine and other cyclopropyl-containing peptides .
Biological Activity
1-(Cyclopropylmethyl)-1H-indazol-6-amine is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. The unique structural characteristics of this compound, including the cyclopropylmethyl group and its amine functionality, suggest that it may interact with various biological targets, modulating several cellular pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical signaling pathways.
Key Targets:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is crucial in tryptophan metabolism and immune regulation. The inhibition of IDO1 can lead to enhanced immune responses against tumors.
- Cell Cycle Regulators : The compound may affect cell cycle progression by modulating proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The findings are summarized in the following table:
Cell Line | IC50 (µM) | Effect on Apoptosis | Mechanism |
---|---|---|---|
HCT116 (Colorectal) | 14.3 | Induces apoptosis | Inhibition of IDO1 and Bcl-2 family |
K562 (Leukemia) | 5.15 | Dose-dependent increase | Modulation of p53/MDM2 pathway |
A549 (Lung) | 20.0 | Increased late apoptosis | Cell cycle arrest in G0/G1 phase |
PC-3 (Prostate) | 18.5 | Induces apoptosis | Disruption of cell signaling pathways |
The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Studies
A notable case study involved the evaluation of the compound's effects on K562 leukemia cells. Treatment with varying concentrations (10, 12, and 14 µM) resulted in significant apoptosis rates measured via Annexin V-FITC/PI assays, demonstrating its potential as an effective anticancer agent. The study reported that at higher concentrations, the compound notably increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
Biochemical Pathways
The interaction of this compound with IDO1 disrupts the normal degradation pathway of tryptophan, leading to increased levels of downstream metabolites that can enhance immune response against tumors. This mechanism is particularly relevant in the context of cancer immunotherapy.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)indazol-6-amine |
InChI |
InChI=1S/C11H13N3/c12-10-4-3-9-6-13-14(11(9)5-10)7-8-1-2-8/h3-6,8H,1-2,7,12H2 |
InChI Key |
ORAOYIOMGMVEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)N)C=N2 |
Origin of Product |
United States |
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